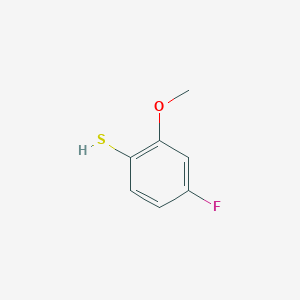

4-Fluoro-2-methoxybenzenethiol

Description

4-Fluoro-2-methoxybenzenethiol is a substituted benzene derivative featuring a fluorine atom at the para-position (C4), a methoxy group (-OCH₃) at the ortho-position (C2), and a thiol (-SH) group. Thiol groups are highly nucleophilic and acidic, making this compound a candidate for applications in organic synthesis, pharmaceuticals, and materials science. Below, we compare it with structurally similar compounds from the evidence.

Properties

CAS No. |

398456-80-9 |

|---|---|

Molecular Formula |

C7H7FOS |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

4-fluoro-2-methoxybenzenethiol |

InChI |

InChI=1S/C7H7FOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,1H3 |

InChI Key |

ZQZQPQBXQIUSOT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)F)S |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Phenols and Benzyl Derivatives

4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6)

- Structure: Contains a phenol (-OH) group at C1, a fluorine at C4, and a 4-methoxybenzyl group at C2.

- Key Differences: Unlike 4-Fluoro-2-methoxybenzenethiol, this compound lacks a thiol group but includes a benzyl-protected methoxy group. The phenol group is less nucleophilic than a thiol, reducing its reactivity in substitution reactions.

- Applications : Likely used in protecting-group strategies or as an intermediate in pharmaceutical synthesis .

4-Fluoro-2-(5-isoxazolyl)phenol (CAS 288401-62-7)

- Structure: Features a phenol group, fluorine at C4, and an isoxazole ring at C2.

- Key Differences : The isoxazole moiety introduces heterocyclic aromaticity, differing from the methoxy and thiol groups in the target compound. This structure may enhance biological activity, such as enzyme inhibition .

Boronic Acids and Sulfur-Containing Compounds

2-Fluoro-4-methoxyphenylboronic Acid (CAS 162101-31-7)

- Structure : Boronic acid (-B(OH)₂) at C1, fluorine at C2, and methoxy at C4.

- Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in thiols. The fluorine and methoxy substituents mirror the target compound’s electronic profile but differ in positional arrangement .

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CAS 59278-00-1)

4-Fluoro-2-methylbenzenesulfonyl Chloride

Halogenated Esters and Protected Intermediates

Methyl 4-Chloro-2-fluorobenzoate (CAS N/A)

4-Benzyloxy-2-bromo-1-methoxybenzene

- Structure : Benzyl-protected hydroxyl at C4, bromine at C2, and methoxy at C1.

- Key Differences : Bromine serves as a leaving group in aromatic substitution, a role thiols could fulfill via nucleophilic attack. The synthesis route involves protection/deprotection steps relevant to methoxy-thiol analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: Thiols (e.g., in this compound) exhibit higher acidity (pKa ~6–8) compared to phenols (pKa ~10), enabling easier deprotonation and nucleophilic reactions .

- Synthetic Routes : Bromination and protection strategies (e.g., ) suggest that analogous methods could introduce thiol groups via nucleophilic substitution or thiol-ene click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.